![molecular formula C15H12N2O3S B2643951 methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate CAS No. 1171512-44-9](/img/structure/B2643951.png)
methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
“Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Methyl-1H-indole-3-carboxylate derivatives, has been reported to be achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a solubility in DMF of 12.5 mg/ml, in DMF:PBS (pH 7.2) (1:1) of 0.5 mg/ml, in DMSO of 10 mg/ml, and in Ethanol of 3 mg/ml .Scientific Research Applications
- The indole nucleus is a versatile scaffold in drug development. Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate derivatives have been synthesized and evaluated for their pharmacological activities .
- These compounds may serve as potential antiviral, anticancer, antimalarial, and antitubercular agents .
- Indole derivatives, including methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate, have shown promise as antimicrobial agents .
- Some indole-based compounds exhibit anti-HIV activity. Researchers have explored the potential of methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate in this context .
Drug Discovery and Medicinal Chemistry
Antimicrobial Properties
Anti-HIV Research
Synthetic Methodology and Catalysis
Safety and Hazards
properties
IUPAC Name |
methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSSCCCKGITSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate |
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